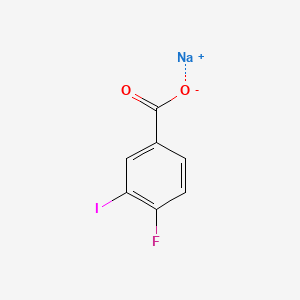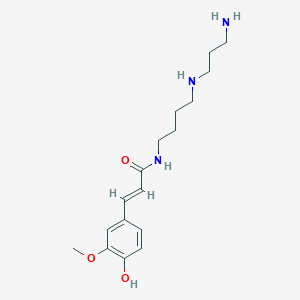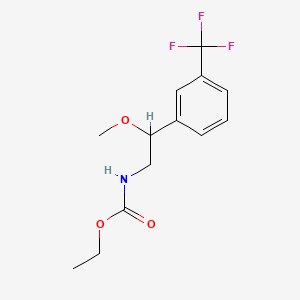
(R)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is a chiral compound with a unique structure that includes an oxazolidine ring, acetyl group, isopropyl group, and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, with a thiocarbonyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF), at low temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione has potential applications as a therapeutic agent. Its chiral nature and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets. The oxazolidine ring and thione group can form coordination complexes with metal ions, which can modulate the activity of metalloproteins and enzymes. Additionally, the acetyl and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione: The enantiomer of the compound, which may have different biological activities and properties.
3-Acetyl-4-methyl-5,5-diphenyloxazolidine-2-thione: A similar compound with a methyl group instead of an isopropyl group.
3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-one: A compound with an oxazolidinone ring instead of an oxazolidine-2-thione ring.
Uniqueness
®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to its specific chiral configuration and functional groups. The combination of an oxazolidine ring, thione group, and chiral centers provides distinct chemical and biological properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of ®-3-Acetyl-4-isopropyl-5,5-diphenyloxazolidine-2-thione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H21NO2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
1-[(4R)-5,5-diphenyl-4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C20H21NO2S/c1-14(2)18-20(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19(24)21(18)15(3)22/h4-14,18H,1-3H3/t18-/m1/s1 |
InChIキー |
WJCFTHCUULIELA-GOSISDBHSA-N |
異性体SMILES |
CC(C)[C@@H]1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C1C(OC(=S)N1C(=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)



![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
![4,4,5,5-Tetramethyl-2-[2-(4-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13414492.png)

